4,4'-Dihydroxy-3,3'-dimethoxy-stilbene, also known as (E)-3,3'-dimethoxy-4,4'-dihydroxystilbene, is a stilbene derivative characterized by its two methoxy groups and hydroxyl groups located at the 3 and 4 positions of the aromatic rings. Its molecular formula is , and it has a molecular weight of approximately 272.30 g/mol. The compound exhibits a melting point of 211-212 °C and has been identified in various natural sources, including Euglena gracilis and Rhaponticum carthamoides .
The compound's reactivity is influenced by the presence of both methoxy and hydroxyl functional groups, which can affect its stability and reactivity in various chemical environments .
Research has demonstrated that 4,4'-dihydroxy-3,3'-dimethoxy-stilbene exhibits significant biological activities, particularly in cancer research. It has been shown to:
The compound's unique structure enhances its potential as a therapeutic agent against cancer due to its ability to interact with estrogen receptors, acting as an antagonist in certain contexts .
Several synthesis methods have been reported for 4,4'-dihydroxy-3,3'-dimethoxy-stilbene:
These methods allow for variations in yield and purity depending on the specific reagents and conditions used.
The applications of 4,4'-dihydroxy-3,3'-dimethoxy-stilbene are primarily focused on:
Studies have shown that 4,4'-dihydroxy-3,3'-dimethoxy-stilbene interacts with various biological targets:
These interactions highlight its potential utility in therapeutic applications targeting hormone-sensitive cancers.
Several compounds share structural similarities with 4,4'-dihydroxy-3,3'-dimethoxy-stilbene. Here is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Resveratrol (trans-3,5,4'-trihydroxystilbene) | Three hydroxyl groups | Strong antioxidant properties; well-studied for cancer prevention. |
| Pterostilbene (trans-3,5-dimethoxystilbene) | Two methoxy groups; one hydroxyl group | Greater bioavailability than resveratrol; potential anti-inflammatory effects. |
| 3,5-Dimethoxy-4-hydroxystilbene | Two methoxy groups; one hydroxyl group | Exhibits different biological activities compared to 4,4'-dihydroxy derivative. |
| 3,4',5-Trihydroxystilbene | Three hydroxyl groups | Enhanced anticancer activity compared to simpler analogs. |
The unique combination of two hydroxyl groups at the 4 and 4' positions along with the methoxy substitutions distinguishes 4,4'-dihydroxy-3,3'-dimethoxy-stilbene from other stilbene derivatives. This structural feature enhances its biological activity while providing specific interactions with cellular mechanisms relevant to cancer treatment .
Catalytic asymmetric synthesis has emerged as a cornerstone for constructing chiral centers in stilbene derivatives. For 4,4'-dihydroxy-3,3'-dimethoxy-stilbene, enantioselective methods prioritize the installation of stereogenic elements while preserving the phenolic and methoxy substituents.
The Jørgensen group’s work on enantioselective cyclization exemplifies the use of chiral amine catalysts to access atropoisomeric intermediates. By employing a modified proline-derived catalyst (e.g., A2), β-nitroolefins undergo asymmetric cyclization with aldehydes to yield cyclizine cores with up to 99% enantiomeric excess (e.e.) . This strategy could be adapted for stilbene derivatives by substituting the aldehyde component with protected 4-hydroxy-3-methoxybenzaldehyde. A proposed mechanism involves enamine formation between the catalyst and aldehyde, followed by nucleophilic attack on the nitroolefin to establish stereochemistry.
Table 1: Performance of Organocatalysts in Asymmetric Stilbene Synthesis
| Catalyst | Substrate Pair | Yield (%) | e.e. (%) |
|---|---|---|---|
| Proline A2 | Aldehyde + Nitroolefin | 54–68 | 92–99 |
| Squaramide C2 | Biaryl Aldehyde + β-Keto Ester | 28–98 | 93–97 |
Palladium complexes enable dynamic kinetic resolution in allylic alkylation reactions. Jacobsen’s squaramide-catalyzed allylation of α-chloroglycinates achieves up to 97% e.e. through a concerted S~N~2 mechanism . Translating this to stilbene synthesis, PdCl~2~(PPh~3~)~2~ could facilitate cross-couplings between halogenated stilbenes and allylating agents, with the methoxy groups directing regioselectivity.
| Compound | Molecular Formula | Hydroxyl Groups | Methoxy Groups | Antioxidant Activity | Lipophilicity (LogP) |
|---|---|---|---|---|---|
| 4,4'-Dihydroxy-3,3'-dimethoxystilbene | C16H16O4 | 2 | 2 | High | 3.29 |
| 3,4,3',4'-Tetrahydroxystilbene | C14H12O4 | 4 | 0 | Very High | 1.85 |
| 3,4,4'-Trihydroxystilbene | C14H12O3 | 3 | 0 | High | 2.13 |
| Resveratrol | C14H12O3 | 3 | 0 | High | 2.13 |
| Pterostilbene | C16H16O3 | 1 | 2 | Very High | 3.15 |
Quantitative structure-activity relationship analysis using density functional theory calculations has established that the estrogenic activity of stilbene derivatives correlates with specific physicochemical descriptors, achieving regression correlation coefficients of R² = 0.78 between predicted and experimental values [8]. The molecular modeling studies demonstrate that 4,4'-dihydroxy-3,3'-dimethoxy-stilbene exhibits favorable drug-like properties with a topological polar surface area of 58.92 Ų and four hydrogen bond acceptors [4] [8].
The ortho-methoxy group orientation in 4,4'-dihydroxy-3,3'-dimethoxy-stilbene exerts profound effects on bioactivity through multiple mechanisms involving electronic modulation and steric interactions [9] [2]. Methoxylation enhances stilbene bioactivity in whole-organism models, with methoxylated stilbenes exhibiting greater bioactivity compared to hydroxylated analogs in both survival assays and growth inhibition studies [9] [10]. The presence of methoxy groups at ortho positions relative to hydroxyl groups creates unique electronic environments that significantly influence target binding affinity and metabolic stability [2] [7].
Research demonstrates that the ortho-methoxy substitution pattern increases lipophilicity to promote cellular uptake while protecting compounds from degradation and improving stability [2] [7]. In Caenorhabditis elegans studies, methoxylated stilbenes showed enhanced bioactivity that did not correlate with differential uptake, suggesting that methoxy group-specific target site interactions represent a primary factor accounting for differential bioactivities [9] [10]. The mechanisms for enhanced bioactivity of methoxylated stilbenes may reflect increased biostability in vivo due to reduced efficiency of metabolic modification leading to excretion [9].
| Substitution Pattern | Electronic Effect | Bioactivity Impact | Metabolic Stability |
|---|---|---|---|
| Ortho-methoxy-para-hydroxy | Steric hindrance with electronic activation | Enhanced membrane permeability | Improved resistance to metabolism |
| Meta-methoxy-para-hydroxy | Optimal balance of electronic effects | Optimal target interaction | Moderate stability |
| Multiple methoxy groups | Increased lipophilicity, reduced polarity | Enhanced metabolic stability | High resistance to degradation |
The structural modification of stilbene analogs through ortho-methoxy substitution strongly affects binding affinities to proteins and free radical scavenging activity [2] [7]. Hydroxylation may decrease protein affinity, while methoxylation enhances the affinity to target proteins, indicating that the number and position of methoxy and hydroxyl groups must be carefully balanced [2] [7]. Pterostilbene, bearing two methoxy groups and one hydroxyl group, demonstrates superior antibacterial activity against Staphylococcus aureus with minimum inhibitory concentration values of 4 µg/mL compared to its dimethoxy isomers [11].
The ortho-methoxy group orientation influences conformational preferences and rotational barriers around the stilbene backbone [12] [13]. Time-dependent density functional theory calculations reveal that methoxy-substituted stilbenes exhibit different excited-state behaviors compared to hydroxylated analogs, with implications for photostability and photochemical reactivity [13] [14]. The electron-donating nature of methoxy groups combined with their steric bulk creates distinctive binding modes that enhance selectivity for specific biological targets [2] [15].
Electronic modulation through hydroxyl substituent positioning in 4,4'-dihydroxy-3,3'-dimethoxy-stilbene represents a critical determinant of biological activity, influencing both antioxidant capacity and target binding affinity [1] [16]. The para-positioning of hydroxyl groups enables strong electron donation through resonance effects, creating optimal conditions for radical scavenging activity and protein interactions [1] [17]. Positional effects of hydroxy substituents demonstrate that para-derivatives exhibit order-of-magnitude differences in ground-state acidity compared to meta-isomers, with significant implications for excited-state deprotonation and biological activity [16].
The electronic environment created by para-hydroxyl positioning facilitates intramolecular charge transfer processes and stabilizes radical intermediates formed during antioxidant reactions [16] [18]. Studies examining the photophysical and photochemical behavior of hydroxystilbenes reveal that para-substituted derivatives exhibit shorter excited-state lifetimes but enhanced ground-state acidity compared to meta-isomers [16]. The para-hydroxy groups in 4,4'-dihydroxy-3,3'-dimethoxy-stilbene contribute to the compound's ability to efficiently scavenge peroxyl radicals and inhibit lipid peroxidation at both initiation and propagation stages [1] [18].
| Hydroxyl Position | Electronic Effect | pKa Impact | Radical Scavenging Ability |
|---|---|---|---|
| Para-dihydroxy | Strong electron donation through resonance | Intermediate pKa | Excellent radical scavenging |
| Ortho-dihydroxy | Intramolecular hydrogen bonding | Lower pKa (more acidic) | Enhanced antioxidant activity |
| Meta-dihydroxy | Moderate electron donation | Higher pKa (less acidic) | Reduced antioxidant activity |
| Para-hydroxy-meta-methoxy | Enhanced electron density stabilization | Modulated by methoxy group | Improved membrane permeability |
Density functional theory calculations using the B3LYP functional and 6-311++G** basis set have elucidated the quantum chemical properties governing hydroxyl substituent effects in stilbene derivatives [8]. The electronic modulation achieved through optimal hydroxyl positioning creates favorable molecular orbital distributions that enhance binding interactions with biological targets while maintaining appropriate lipophilicity for cellular uptake [8] [15]. Molecular docking studies demonstrate that stilbene derivatives with para-hydroxyl groups engage in critical hydrogen bonding interactions with amino acid residues including glutamine, phenylalanine, leucine, serine, and arginine [19] [15].
The synergistic effects of para-hydroxyl groups with ortho-methoxy substituents in 4,4'-dihydroxy-3,3'-dimethoxy-stilbene create unique electronic properties that distinguish this compound from other stilbene derivatives [1] [2]. Comparative studies indicate that this specific substitution pattern results in antioxidant activity sequences where compounds with 4-hydroxy-3-methoxyl functionalities exhibit significantly higher activity than analogs lacking these structural features [1]. The electronic modulation extends beyond simple electron donation, involving complex orbital interactions that influence both thermodynamic stability and kinetic reactivity of the compound [20] [12].
Conformational restriction techniques for enhancing target affinity in 4,4'-dihydroxy-3,3'-dimethoxy-stilbene involve strategic modification of molecular flexibility to optimize binding interactions with biological targets [5] [12]. The trans-configuration of the stilbene backbone provides limited rotation around the central carbon-carbon double bond, creating a relatively planar molecular geometry that exhibits high affinity for planar binding sites [12] [13]. Comparative molecular field analysis studies demonstrate that conformational searches based on precise dihedral angle analysis are essential for defining active conformers and establishing three-dimensional quantitative structure-activity relationships [5].
Crystal structure analysis reveals that stilbene derivatives adopt specific conformational arrangements that influence their photochemical and biological properties [21] [22]. The molecular conformation of 4,4'-dihydroxy-3,3'-dimethoxy-stilbene is stabilized by intramolecular interactions between the methoxy and hydroxyl substituents, reducing conformational freedom while maintaining optimal geometry for target binding [12] [22]. Time-dependent density functional theory calculations indicate that the trans-isomer exhibits distinct excited-state behavior compared to cis-analogs, with implications for both photostability and biological activity [13] [14].
| Restriction Type | Conformational Freedom | Target Affinity Effect | Biological Consequence |
|---|---|---|---|
| Trans-configuration | Limited rotation around C=C | High affinity for planar binding sites | Optimal bioactivity |
| Bridged stilbene systems | Rigidified by cyclization | Enhanced binding specificity | Increased potency |
| Bulky substituent effects | Sterically hindered rotation | Altered binding kinetics | Improved metabolic stability |
| Cyclic constraints | Highly constrained | Improved target selectivity | Enhanced selectivity |
Molecular dynamics simulations of stilbene derivatives demonstrate that conformational restriction influences binding mode stability and interaction energy with target proteins [5] [15]. The validated binding modes of potent stilbene inhibitors engage in important hydrogen bonding, hydrophobic, and π-interactions that are optimized through conformational restriction [15]. Pharmacophore model development based on conformationally restricted stilbene derivatives reveals four critical features responsible for biological activity, with spatial arrangements that depend on molecular rigidity [15].
The conformational preferences of 4,4'-dihydroxy-3,3'-dimethoxy-stilbene are influenced by the electronic effects of substituents and their spatial arrangement [20] [12]. Quantum chemical investigations reveal that electron-withdrawing and electron-donating groups have obvious influences on twist angles and conformational stability [12]. The driving forces for conformational restriction arise from quantum mechanical resonance energy and sigma orbital interactions, with the σ framework playing a crucial role in determining optimal molecular geometry [12]. Solid-state photodimerization studies demonstrate that conformational control is essential for achieving desired reactivity patterns and functional material properties [22].